Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-
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Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- is a complex organic compound with a unique structure that combines elements of pyrimidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazine precursors, followed by their condensation under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione: A related compound with a similar core structure but lacking the phenylethenyl group.
1,6-Dimethyl-3-((Z)-2-phenylethenyl)-triazine: Another similar compound with variations in the triazine ring.
Uniqueness
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound “Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-” and presents an overview of its pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrimido-triazine scaffold which contributes to its biological activity. The molecular formula is C13H11N5O2 with a molecular weight of 269.26 g/mol. The structure includes a dimethyl group and a phenyl group attached via a double bond, enhancing its interaction with biological targets.
Cytoprotective Effects
Recent studies have demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit potent cytoprotective effects against various toxins. One notable study reported that these compounds significantly protected neuronal cells from rotenone-induced toxicity. The lead compound showed a high CC50/EC50 ratio of 92, indicating a favorable therapeutic window for neuroprotection .
Anticancer Activity
The anticancer potential of pyrimido[5,4-e][1,2,4]triazine derivatives has been extensively investigated. Various derivatives have shown significant cytotoxicity against multiple cancer cell lines:
- Table 1: Cytotoxicity Data of Pyrimido[5,4-e][1,2,4]triazine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | A549 | 49.85 | Induction of apoptosis |
2 | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
3 | MCF-7 | 3.3 | Inhibition of proliferation |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest which are critical in cancer therapy.
Antimicrobial Activity
Pyrimido-triazine derivatives have also shown promising antimicrobial properties. Research indicates these compounds possess activity against various pathogens including bacteria and fungi. For instance, a derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 5 µg/ml .
Case Studies
In a focused study on the synthesis and antiviral activity of triazine derivatives, researchers synthesized several new compounds and evaluated their efficacy against viral infections. The results indicated that certain pyrimidine derivatives could inhibit viral replication effectively . This suggests potential applications in antiviral drug development.
Properties
CAS No. |
32502-17-3 |
---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
1,6-dimethyl-3-[(Z)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H13N5O2/c1-19-14(21)12-13(17-15(19)22)20(2)18-11(16-12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8- |
InChI Key |
DKCTYPSLDALVIU-HJWRWDBZSA-N |
Isomeric SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)/C=C\C3=CC=CC=C3)C |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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